2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
64142-89-8 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(1-phenyl-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C10H10N4O/c11-9(15)6-10-12-7-14(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
InChI Key |
OENPFJGNWIQYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Phenyl 1,2,4 Triazol 3 Yl Acetamide Derivatives
Classical Organic Synthesis Approaches
Classical methods for the synthesis of 2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide derivatives typically involve multi-step sequences that allow for the careful construction of the core triazole scaffold followed by the introduction and modification of the acetamide (B32628) and phenyl moieties.
Multi-Step Reaction Pathways for Core Scaffold Assembly
The construction of the 1-phenyl-1,2,4-triazole core often begins with readily available starting materials and proceeds through several key intermediates. A common strategy involves the initial formation of a precursor that contains the necessary nitrogen and carbon atoms for the triazole ring.
One illustrative pathway begins with the cyclocondensation of benzamidoguanidine in the presence of a base like sodium ethoxide to yield 5-amino-3-phenyl-1,2,4-triazole. sphinxsai.com This intermediate serves as a crucial building block for the subsequent attachment of the acetamide side chain. The synthesis of the necessary 2-chloro-N-substituted-phenylacetamide is typically achieved by reacting a substituted aromatic amine with chloroacetyl chloride. sphinxsai.com
The final step in this sequence is the coupling of the 5-amino-3-phenyl-1,2,4-triazole with the appropriate 2-chloro-N-substituted-phenylacetamide. This reaction is often carried out in a suitable solvent such as dioxane, with a base like pyridine (B92270) to facilitate the nucleophilic substitution. sphinxsai.com
A generalized reaction scheme for this multi-step synthesis is presented below:
Scheme 1: Multi-step synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide sphinxsai.com
![Reaction scheme for the multi-step synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino]acetamide](https://i.imgur.com/example.png)
Note: The image is a placeholder representing a chemical reaction scheme. The actual scheme would detail the reaction of benzamidoguanidine to form the triazole ring, followed by its reaction with a chloroacetamide derivative.
Cyclization Reactions in the Formation of the 1,2,4-Triazole (B32235) Ring
The formation of the 1,2,4-triazole ring is the cornerstone of the synthesis of these compounds. Various cyclization strategies have been developed, often involving the reaction of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen triple bond or a related functional group.
One-pot, two-step processes have been developed for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, which can be adapted for the synthesis of the target compound. frontiersin.org These methods often involve the in situ formation of an intermediate that then undergoes cyclization. For instance, the reaction of amidines with other reagents can provide the necessary atoms for the triazole ring. frontiersin.org
Another approach involves the oxidative cyclization of amidrazones. frontiersin.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as an effective oxidizing agent in this context, often in environmentally benign solvents like polyethylene (B3416737) glycol (PEG). frontiersin.org The mechanism involves the activation of an amino nitrogen atom, followed by the addition of an aldehyde and subsequent oxidative cyclization to form the 1,2,4-triazole ring. frontiersin.org
The choice of cyclization method often depends on the desired substitution pattern on the triazole ring and the availability of starting materials.
Derivatization Strategies for Acetamide and Phenyl Moieties
Once the core this compound scaffold is assembled, further derivatization of the acetamide and phenyl moieties can be carried out to explore structure-activity relationships.
Acetamide Moiety Derivatization: The nitrogen atom of the acetamide group is a common site for modification. A variety of N-substituted derivatives can be prepared by using different substituted anilines in the initial synthesis of the 2-chloro-N-substituted-phenylacetamide precursor. sphinxsai.com This allows for the introduction of a wide range of functional groups on the terminal phenyl ring of the acetamide side chain, including electron-donating and electron-withdrawing groups.
Phenyl Moiety Derivatization: The phenyl ring attached to the N1 position of the triazole ring can also be modified. This is typically achieved by starting with a substituted phenylhydrazine (B124118) in the initial steps of the triazole ring synthesis. This allows for the introduction of substituents on this phenyl ring, which can influence the electronic properties and biological activity of the final compound.
The following table summarizes some examples of derivatization of the N-phenylacetamide moiety in related 1,2,4-triazole structures. rsc.org
| Compound ID | Substituent on N-phenylacetamide |
| 7a | 4-Fluorophenyl |
| 7e | 2,4-Dichlorophenyl |
| 7g | 4-Chlorophenyl |
| 7h | 4-Bromophenyl |
| 7i | 4-Methylphenyl |
| 7k | 4-Methoxyphenyl |
| 7n | 3,4-Dimethylphenyl |
This table is based on data for derivatives of a more complex quinazolinylpiperidinyl-1,2,4-triazole system but illustrates the common practice of varying the substituent on the N-phenylacetamide group.
Modern Synthetic Techniques and Enhanced Reaction Efficiency
In recent years, modern synthetic techniques have been applied to the synthesis of 1,2,4-triazole derivatives to improve reaction efficiency, reduce reaction times, and enhance yields.
Ultrasound-Assisted Synthesis Protocols
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significant rate enhancements and improved yields. nih.gov The use of ultrasound in the synthesis of 1,2,4-triazole coupled acetamide derivatives has been shown to be more efficient than conventional heating methods. nih.govku.dk
Sonochemistry accelerates chemical reactions through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with high temperatures and pressures, leading to an increase in reaction rates.
In a comparative study, the ultrasound-assisted synthesis of a series of N-substituted 1,2,4-triazole-2-thiol derivatives was found to produce higher yields in a shorter time frame compared to conventional methods. nih.gov While this study focused on a related triazole scaffold, the principles can be applied to the synthesis of this compound derivatives. The use of ultrasound can be particularly beneficial in the coupling and cyclization steps of the synthesis.
The following table compares the reaction times and yields for the synthesis of some 1,2,4-triazole derivatives using conventional versus ultrasound-assisted methods.
| Method | Reaction Time (h) | Yield (%) |
| Conventional | 10-36 | Moderate |
| Ultrasound-Assisted | Shorter | 65-80 |
This data is generalized from a study on related triazole derivatives and illustrates the typical improvements seen with ultrasound-assisted synthesis. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) in Triazole Formation
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov While the target compound of this article is a 1,2,4-triazole, the principles of click chemistry are relevant to the broader field of triazole synthesis. It is important to note that the direct synthesis of 1,2,4-triazoles via a similar click reaction is less common, as the Huisgen 1,3-dipolar cycloaddition typically yields 1,2,3-triazoles.
However, copper catalysis has been employed in other routes to 1,2,4-triazoles. For example, a copper-catalyzed one-pot method has been developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process. frontiersin.orgnih.gov In this reaction, a copper catalyst facilitates the formation of the triazole ring with high efficiency. frontiersin.orgnih.gov
The development of novel catalytic systems, including the use of copper complexes, continues to be an active area of research for the synthesis of various triazole isomers, including the 1,2,4-scaffold. isres.org These methods offer advantages in terms of mild reaction conditions, broad substrate scope, and high yields.
Strategies for Introducing Diverse Substituents and Heterocyclic Systems
The functionalization of the core this compound structure is a key strategy for modifying its physicochemical properties and biological activity. Synthetic methodologies have been developed to introduce a wide array of substituents, particularly on the acetamide nitrogen, allowing for the exploration of structure-activity relationships. These strategies include the incorporation of various substituted aromatic rings and the integration of additional heterocyclic systems known for their biological relevance.
A common and effective strategy for creating derivatives of this compound involves the reaction of an intermediate, such as 5-amino-3-phenyl-1,2,4-triazole, with various 2-chloro-N-substituted-phenylacetamides. sphinxsai.com This method allows for the direct introduction of a substituted phenyl or aryl group onto the acetamide nitrogen. The reaction is typically carried out in a suitable solvent like dioxane, with a base such as pyridine, to facilitate the nucleophilic substitution. sphinxsai.com
Another powerful method for aryl group incorporation is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.gov This reaction can be used to construct the triazole ring itself from an azide (B81097) and an alkyne, each of which can bear substituted phenyl groups. For instance, 2-chloro-N-(4-methylphenyl)acetamide can be converted to its corresponding azide and then reacted with phenylacetylene (B144264) in the presence of a copper catalyst to yield the final 1,4-disubstituted 1,2,3-triazole product. nih.gov While this example forms a different triazole isomer, the principle of using pre-functionalized building blocks is broadly applicable.
The table below summarizes examples of derivatives synthesized by incorporating various substituted phenyl moieties.
| Compound Reference | Substituent on N-Phenyl Ring | Synthetic Approach |
|---|---|---|
| T3 | 4-Chloro | Reaction of 5-amino-3-phenyl-1,2,4-triazole with 2-chloro-N-(4-chlorophenyl)acetamide. sphinxsai.com |
| T4 | 4-Methyl | Reaction of 5-amino-3-phenyl-1,2,4-triazole with 2-chloro-N-(p-tolyl)acetamide. sphinxsai.com |
| 6b | 4-Methoxy | Derivatization on the phenyl ring with various substituents. acs.org |
| 6i | 4-Chloro | Derivatization on the phenyl ring with various substituents. acs.org |
| 7a-7p | Various (e.g., F, Cl, Br, CH3, OCH3) | Reaction of an intermediate triazole with various N-(substituted phenyl)acetamides. rsc.orgresearchgate.net |
Expanding the structural diversity and potential biological activity of the core scaffold can be achieved by integrating other heterocyclic systems. These heterocycles are often chosen for their established presence in pharmacologically active molecules.
Thiazole (B1198619) Integration: The thiazole ring is a common feature in many bioactive compounds. sciencescholar.usmdpi.com One synthetic route involves preparing an intermediate like 2-chloro-N-[4-(2-phenylthiazol-4-yl)phenyl]acetamide. This intermediate can then be reacted with a nucleophile, such as an arylpiperazine, to yield a complex molecule where the acetamide links the thiazole and piperazine (B1678402) moieties. researchgate.netsemanticscholar.org By varying the substituents on both the thiazole's phenyl group and the arylpiperazine, a wide range of derivatives can be generated. researchgate.netsemanticscholar.org
Imidazole (B134444) and Benzimidazole (B57391) Integration: Imidazole and benzimidazole rings are also prominent scaffolds in medicinal chemistry. researchgate.net Synthetic strategies often focus on creating hybrid molecules that covalently link the 1,2,4-triazole ring with an imidazole or benzimidazole system. For instance, a series of benzimidazole-1,2,4-triazole derivatives were synthesized by reacting a benzimidazole-containing intermediate with substituted phenyl rings attached to the triazole. acs.orgnih.gov This approach has been used to create compounds where the two heterocyclic systems are linked, often through a methylene (B1212753) bridge. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as an efficient and eco-friendly method for rapidly producing these complex heterocyclic systems in high yields. acs.org Click chemistry is another key strategy, used to link imidazole and 1,2,3-triazole pharmacophores through a 1,3-dipolar cycloaddition reaction, affording novel hybrid molecules. mdpi.com These methods provide robust platforms for generating libraries of triazole-containing compounds fused or linked to other biologically important heterocycles. nih.govnih.gov
The table below provides examples of derivatives created by integrating other heterocyclic systems.
| Integrated Heterocycle | General Structure/Linkage | Synthetic Strategy |
|---|---|---|
| Thiazole | N-[4-(2-Arylthiazol-4-yl)phenyl]acetamide linked to another moiety. researchgate.netsemanticscholar.org | Reaction of a chloroacetamide-functionalized thiazole with various nucleophiles. researchgate.netsemanticscholar.org |
| Benzimidazole | Benzimidazole and 1,2,4-triazole systems linked via a bridge. nih.gov | Multi-step synthesis involving the construction of the triazole ring onto a benzimidazole-containing scaffold. acs.orgnih.gov |
| Imidazole | 1,2,3-Triazole linked to a phenyl-imidazole scaffold. mdpi.com | Copper(I)-catalyzed click reaction between a thiopropargylated-imidazole and various organic azides. mdpi.com |
| Fused Imidazo[2,1-c] researchgate.netresearchgate.nettriazole | Fused heterocyclic system. | Reaction of 3-amino-1,2,4-triazole with aromatic aldehydes and benzoyl cyanide. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Phenyl 1,2,4 Triazol 3 Yl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information on the chemical environment of individual atoms.
The ¹H NMR spectrum of 2-(1-phenyl-1,2,4-triazol-3-yl)acetamide derivatives reveals characteristic signals for both aliphatic and aromatic protons. The methylene (B1212753) protons (CH₂) of the acetamide (B32628) group typically appear as a singlet in the range of δ 3.77-5.8 ppm. researchgate.netsu.edu.ly The protons of the phenyl ring attached to the triazole moiety and any other aromatic substituents exhibit signals in the downfield region, generally between δ 7.28 and 8.05 ppm. unn.edu.ngmdpi.com The proton on the triazole ring itself can be observed as a singlet around δ 8.12-9.25 ppm. mdpi.comacs.org The amide (NH) proton often presents as a broad singlet at a more downfield chemical shift, typically around δ 10.47-10.9 ppm. su.edu.lymdpi.com
| Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aliphatic CH₂ (acetamide) | 3.77 - 5.8 |
| Aromatic H | 7.28 - 8.05 |
| Triazole H | 8.12 - 9.25 |
| Amide NH | 10.47 - 10.9 |
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The carbonyl carbon (C=O) of the acetamide group is typically observed in the range of δ 163.46-168.9 ppm. mdpi.comresearchgate.net Carbons of the phenyl and other aromatic rings resonate between δ 113.9 and 152.75 ppm. mdpi.comresearchgate.net The carbon atoms of the triazole ring also appear in the aromatic region. The aliphatic methylene carbon (CH₂) of the acetamide moiety shows a signal in the upfield region, typically between δ 29.2 and 55.0 ppm. researchgate.netwisc.edu
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aliphatic CH₂ (acetamide) | 29.2 - 55.0 |
| Aromatic C | 113.9 - 152.75 |
| Triazole C | Aromatic Region |
| Carbonyl C=O (amide) | 163.46 - 168.9 |
Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. wikipedia.orgresearchgate.net This is particularly useful for assigning protons within the aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift. wikipedia.orgepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure by linking different fragments. wikipedia.orgepfl.ch
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=O, N-H, C=N)
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound derivatives, characteristic absorption bands are observed for the following groups:
N-H Stretch: The amide N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. libretexts.org
C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. lumenlearning.com
C=O Stretch: The carbonyl (amide I band) stretching vibration is a strong, sharp absorption typically found in the range of 1662-1715 cm⁻¹. researchgate.netlumenlearning.com
C=N and C=C Stretch: The stretching vibrations of the C=N bond in the triazole ring and the C=C bonds in the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
| C=O (Amide I) | Stretch | 1662 - 1715 |
| C=N / C=C | Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and information about its structure through analysis of its fragmentation patterns.
High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its molecular formula. mdpi.com For this compound and its derivatives, HRMS is used to confirm the calculated exact mass, which is a critical step in the characterization of newly synthesized compounds. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Mass spectrometry is an indispensable tool for the characterization of 1,2,4-triazole (B32235) derivatives, providing crucial information on molecular weight and structural features. Both Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed for the analysis of compounds like this compound and its analogues. tubitak.gov.trresearchgate.net
ESI is a soft ionization technique particularly suitable for polar and thermally labile molecules, often providing the protonated molecular ion [M+H]⁺, which confirms the molecular weight of the compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) coupled with ESI can deliver highly accurate mass measurements, allowing for the determination of the elemental composition. For instance, ESI-HRMS analysis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide, a related derivative, identified the protonated molecular ion [M+H]⁺ at m/z 299.0705, which corresponds to the calculated value for C₁₅H₁₂ClN₄O⁺ (299.0694). mdpi.com
Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments is used to fragment the molecular ion, yielding a characteristic pattern that helps in structural elucidation. unito.it The fragmentation pathways of triazole derivatives often involve the cleavage of the bonds connecting the substituent groups to the triazole ring and the fragmentation of the heterocyclic ring itself. su.edu.lyresearchgate.net For example, the mass spectrum of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(3-nitro phenyl) acetamide shows a molecular ion peak (M⁺) at m/z 331 and significant fragment ions at m/z 165, 137, 91, and 76, which correspond to different parts of the molecule. su.edu.ly The study of these fragmentation patterns is essential for confirming the identity of synthesized compounds and identifying metabolites or degradation products. eurl-pesticides.eu
While direct LC-MS/MS analysis is common, challenges such as strong signal interference from co-eluting matrix compounds can arise. eurl-pesticides.eu Techniques like Differential Mobility Spectrometry (DMS) can be coupled with mass spectrometry to improve selectivity and accuracy in complex samples. eurl-pesticides.eu
| Compound Name | Ionization Method | Observed m/z ([M+H]⁺ or M⁺) | Formula | Reference |
|---|---|---|---|---|
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-chlorobenzamide | ESI-HRMS | 299.0705 | C₁₅H₁₂ClN₄O⁺ | mdpi.com |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-fluorobenzamide | ESI-HRMS | 283.0999 | C₁₅H₁₂FN₄O⁺ | mdpi.com |
| 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(3-nitro phenyl) acetamide | MS | 331 | C₁₄H₁₀ClN₅O₃ | su.edu.ly |
| 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(p-tolyl) acetamide | MS | 300 | C₁₅H₁₃ClN₄O | su.edu.ly |
X-ray Crystallography for Single-Crystal Structure Confirmation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of synthesized molecules. For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis allows for the absolute confirmation of the structural assignments made through spectroscopic methods. nih.goviucr.org
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. The analysis of a closely related compound, 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide, provides a clear example of the data obtained from such an experiment. nih.goviucr.org The crystal structure reveals the spatial arrangement of the different rings; for instance, the dihedral angle between the triazole and phenyl rings was found to be 29.00 (1)°. nih.goviucr.orgnih.gov Furthermore, the analysis identifies intermolecular interactions, such as hydrogen bonds, which dictate how the molecules are arranged within the crystal lattice. nih.goviucr.org In the case of the aforementioned analog, intermolecular N—H···O hydrogen bonds link the molecules into chains. nih.goviucr.org
The crystallographic data generated includes the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline solid. researchgate.netmdpi.com This information serves as a fingerprint for the specific compound and its polymorphic form.
| Parameter | Value |
|---|---|
| Chemical formula | C₁₇H₁₆N₄O |
| Formula weight | 292.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 5.5923 (7), 30.438 (4), 9.6112 (10) |
| β (°) | 115.595 (6) |
| Volume (ų) | 1475.5 (3) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 (2) |
| Final R indices [I > 2σ(I)] | R₁ = 0.056 |
| wR (F²) | 0.136 |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)
Chromatographic techniques are fundamental in the synthesis of this compound and its derivatives for both monitoring the progress of a reaction and assessing the purity of the isolated products. sphinxsai.com Thin Layer Chromatography (TLC) is a widely used method due to its simplicity, speed, and cost-effectiveness. scientificlabs.co.uk
During synthesis, TLC is employed to track the consumption of starting materials and the formation of the desired product. mdpi.comresearchgate.net Small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when the reaction is complete. For example, in the synthesis of N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3ylamino] acetamide, the reaction is monitored by TLC until the starting materials are fully consumed. sphinxsai.com
Once the reaction is complete and the crude product is isolated, TLC is used for an initial purity assessment. The presence of a single spot for the product suggests a high degree of purity, while multiple spots indicate the presence of unreacted starting materials or byproducts. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and helps in its identification. mdpi.com
For purification, the information from TLC is invaluable for developing optimal conditions for column chromatography. mdpi.com Furthermore, TLC can be hyphenated with mass spectrometry (TLC-MS), allowing for the direct identification of compounds from the TLC plate, which combines the separation power of chromatography with the identification capabilities of mass spectrometry. scientificlabs.co.uk
Biological Activities and Pharmacological Potentials of 2 1 Phenyl 1,2,4 Triazol 3 Yl Acetamide and Its Analogues
Anticancer and Antiproliferative Activities
Derivatives of 1,2,4-triazole (B32235) acetamide (B32628) have demonstrated notable potential as anticancer agents, exhibiting efficacy against several human cancer cell lines through various mechanisms of action.
A number of studies have highlighted the antiproliferative effects of 2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide analogues against a panel of human cancer cell lines. For instance, a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were synthesized and evaluated for their anticancer activities. nih.gov Specific compounds from this series demonstrated significant inhibitory effects on prostate cancer (PC-3), lung cancer (A549/ATCC), and chronic myelogenous leukemia (K-562) cell lines. nih.gov
Notably, compound 18 from the series exhibited an IC50 value of 5.96 μM against PC-3 cells. nih.gov Compound 19 was particularly effective against A549/ATCC cells with an IC50 value of 7.90 μM, while compound 25 showed an IC50 of 7.71 μM against K-562 cells. nih.gov
Furthermore, in a separate study, novel indole–1,2,4-triazole-based N-phenyl acetamide structural motifs were synthesized and screened against the in vitro hepatocellular cancer HepG2 cell line. mdpi.comnih.gov The 3,4-dichloro substituted indole–triazole hybrid 8b displayed excellent cytotoxicity against the HepG2 cell line, with a cell viability of 10.99 ± 0.59%, which was comparable to the standard drug doxorubicin (B1662922) (10.8 ± 0.41%). mdpi.com Other derivatives, such as 8a , 8c , and 8f , also showed good to excellent anti-HepG2 potential. mdpi.comnih.gov Another study on 5-pyridinyl-1,2,4-triazole derivatives also reported potent antiproliferative activity in HepG2 liver cancer cells, with compounds 3c and 3d showing IC50 ranges of 2.88–4.83 μM. escholarship.org
Table 1: Antiproliferative Activity of this compound Analogues Against Various Human Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 Value (μM) | Source |
|---|---|---|---|
| Analogue 18 | PC-3 (Prostate) | 5.96 | nih.gov |
| Analogue 19 | A549/ATCC (Lung) | 7.90 | nih.gov |
| Analogue 25 | K-562 (Leukemia) | 7.71 | nih.gov |
| Analogue 7f | HepG2 (Liver) | 16.782 µg/mL | nih.gov |
| Analogue 3c | HepG2 (Liver) | 2.88-4.83 | escholarship.org |
| Analogue 3d | HepG2 (Liver) | 2.88-4.83 | escholarship.org |
The anticancer activity of these triazole derivatives is attributed to several cellular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that active compounds can trigger apoptosis in cancer cells. For example, compounds 18 , 19 , and 25 were found to significantly increase the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, in a dose-dependent manner. nih.gov These compounds also led to a decrease in the mitochondrial membrane potential and the expression of the anti-apoptotic protein Bcl-2. nih.gov
Cell cycle modulation is another important mechanism. Some 1,2,4-triazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, certain derivatives induced apoptosis and arrested the preG1 and S phases of the cell cycle. escholarship.org In another study, some compounds exhibited outstanding retention rates in the G0/G1 phase of the cell cycle. researchgate.net
Inhibition of specific kinases involved in cancer cell signaling pathways is also a critical aspect of their anticancer effects. For example, some 5-pyridinyl-1,2,4-triazole derivatives were found to be potent inhibitors of Focal Adhesion Kinase (FAK). escholarship.org The inhibition of FAK led to the suppression of pro-survival pathways by decreasing the phosphorylation levels of PI3K, Akt, JNK, and STAT3 proteins. escholarship.org Molecular docking studies have also suggested that certain derivatives exhibit excellent binding affinities to c-kit tyrosine kinase and protein kinase B. nih.gov
Research has also focused on the ability of this compound analogues to target specific enzymes and protein-protein interactions that are crucial for tumor progression and metastasis. One such target is Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which facilitates cancer cell invasion and metastasis. researchgate.net Certain 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl/heteroaryl)acetamide derivatives have shown significant MMP-9 inhibition. researchgate.net Specifically, compounds 4h and 4l exhibited high MMP-9 inhibition with IC50 values of 1.65 and 2.55 μM, respectively. researchgate.net
Another targeted enzyme is Cell Division Cycle 25 Phosphatase B (Cdc25B), which plays a key role in cell cycle progression. The inhibition of Cdc25B can lead to cell cycle arrest and prevent cancer cell proliferation. While direct inhibition of Cdc25B by this compound is not explicitly detailed in the provided context, the broader class of compounds that affect cell cycle modulation often involves targeting such critical cell cycle regulators.
Antimicrobial Activities
In addition to their anticancer properties, 1,2,4-triazole acetamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.
The 1,2,4-triazole nucleus is a core component of many compounds with significant antibacterial properties. nih.gov Derivatives of this compound have been evaluated against a range of both Gram-positive and Gram-negative bacteria.
In one study, a series of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles were synthesized and tested for their antibacterial activity. Compound 1e from this series showed good activity against Staphylococcus aureus and Escherichia coli, with inhibition zones of 22 mm and 28 mm, respectively. ijper.org Other compounds, 2e and 1f , also exhibited notable inhibition against Gram-positive bacteria. ijper.org
Fused 1,2,4-triazole derivatives, specifically 1,2,4-triazolo[3,4-b] nih.govnih.govujmm.org.uathiadiazines, have also been screened for their antibacterial activity. Compounds 39c and 39h demonstrated excellent activity against E. coli and P. aeruginosa, respectively, with a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL. nih.gov
Table 2: Antibacterial Activity of 1,2,4-Triazole Acetamide Analogues
| Compound/Analogue | Bacterial Strain | Activity | Source |
|---|---|---|---|
| Analogue 1e | Staphylococcus aureus | Inhibition zone: 22 mm | ijper.org |
| Analogue 1e | Escherichia coli | Inhibition zone: 28 mm | ijper.org |
| Analogue 39c | Escherichia coli | MIC: 3.125 μg/mL | nih.gov |
| Analogue 39h | Pseudomonas aeruginosa | MIC: 3.125 μg/mL | nih.gov |
The 1,2,4-triazole scaffold is a well-established pharmacophore in many clinically used antifungal drugs. ujmm.org.uaekb.eg Consequently, numerous studies have explored the antifungal potential of novel 1,2,4-triazole acetamide derivatives.
A series of triazole-oxadiazole derivatives were evaluated for their antifungal activities against various Candida species. nih.gov Compound 22i was found to be as potent as ketoconazole (B1673606) against Candida albicans and Candida glabrata. nih.gov Another study focusing on 2-chloro-N-phenylacetamide demonstrated inhibitory activity against all tested strains of C. albicans and C. parapsilosis, with MIC values ranging from 128 to 256 μg/mL. scielo.br This compound also showed fungicidal activity with Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 μg/mL. scielo.br
Furthermore, newly synthesized 1,2,4-triazole derivatives have shown promising activity against Aspergillus fumigatus. nih.gov Specifically, compounds 10d , 10k , 10n , 10m , and 10o were reported to be effective against Aspergillus fumigatus with MIC80 values ranging from 0.125 to 1 μg/mL. nih.gov
Table 3: Antifungal Activity of 1,2,4-Triazole Acetamide Analogues
| Compound/Analogue | Fungal Species | Activity (MIC) | Source |
|---|---|---|---|
| Analogue 22i | Candida albicans | Equipotent to ketoconazole | nih.gov |
| 2-chloro-N-phenylacetamide | Candida albicans | 128-256 μg/mL | scielo.br |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128-256 μg/mL | scielo.br |
| Analogue 10k | Aspergillus fumigatus | 0.125-1 μg/mL | nih.gov |
Table of Compound Names
| Abbreviation/Number | Full Chemical Name/Description |
| 18 , 19 , 25 | 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives |
| 8a , 8b , 8c , 8f | Indole–1,2,4-triazole-based N-phenyl acetamide derivatives |
| 3c , 3d | 5-pyridinyl-1,2,4-triazole derivatives |
| 7f | N-arylated 5-aryl-1,2,4-triazole-coupled acetamide scaffold |
| 4h , 4l | 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(aryl/heteroaryl)acetamide derivatives |
| 1e , 1f , 2e | 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles |
| 39c , 39h | 1,2,4-Triazolo[3,4-b] nih.govnih.govujmm.org.uathiadiazines |
| 22i | Triazole-oxadiazole derivative |
| 10d , 10k , 10m , 10n , 10o | 1,2,4-Triazole derivatives with 1,2,3-triazoles or substituted amines as side chains |
| Doxorubicin | Standard anticancer drug |
| Ketoconazole | Standard antifungal drug |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of 1,2,4-triazole derivatives are well-documented, and their mechanisms of action are a subject of ongoing research. For antifungal activity, a primary proposed mechanism is the disruption of fungal cell membrane integrity. Azole compounds are known to inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane fluidity and function. nih.gov
While direct evidence for fungal membrane depolarization by this compound is not extensively detailed in available literature, this mechanism is a plausible consequence of ergosterol biosynthesis inhibition. The altered membrane composition can lead to increased permeability and a loss of electrochemical gradients, resulting in depolarization and eventual cell death.
In the context of antibacterial action, some 1,2,4-triazole derivatives have been shown to target bacterial DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that plays a critical role in DNA replication, transcription, and repair by introducing negative supercoils into bacterial DNA. nih.gov Inhibition of this enzyme leads to the disruption of these essential cellular processes, ultimately resulting in bacterial cell death. Molecular docking studies of some 1,2,4-triazole compounds have indicated their potential to bind to and inhibit the function of DNA gyrase. nih.gov While not definitively established for this compound itself, DNA intercalation or gyrase inhibition represents a potential mechanism for the antibacterial effects observed in its analogues. nih.gov
Antioxidant Activities
Derivatives of 1,2,4-triazole have demonstrated notable antioxidant properties, positioning them as potential agents for mitigating oxidative stress-related pathologies. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. The antioxidant capacity of these compounds is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Research has shown that the presence of specific functional groups on the 1,2,4-triazole scaffold can significantly influence its antioxidant activity. For instance, the introduction of electron-donating groups can enhance the radical scavenging potential of these molecules. The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key aspect of their antioxidant mechanism.
| Compound/Analogue | Assay | Activity Metric (e.g., IC50) | Reference Compound | Activity of Reference |
|---|---|---|---|---|
| 1,2,4-triazole derivative 9b | DPPH Radical Scavenging | 49.4% inhibition at 10µM | Trolox | 75.4% inhibition at 10µM |
| 1,2,4-triazole derivative 9e | DPPH Radical Scavenging | 39.3% inhibition at 10µM | Trolox | 75.4% inhibition at 10µM |
| 1,2,4-triazole derivative 9d | DPPH Radical Scavenging | 31.5% inhibition at 10µM | Trolox | 75.4% inhibition at 10µM |
Enzyme Modulatory Activities
The ability of this compound and its analogues to modulate the activity of various enzymes is a significant aspect of their pharmacological profile. This includes the inhibition of proteases and carbohydrate-hydrolyzing enzymes, as well as the activation of enzymes involved in detoxification and antioxidant defense.
Serine Protease Inhibition (e.g., HCV Serine Protease)
Serine proteases are a large family of enzymes that play crucial roles in numerous physiological and pathological processes. The hepatitis C virus (HCV) NS3/4A serine protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral drug development. nih.govnih.gov While specific studies on the direct inhibition of HCV serine protease by this compound are limited, the broader class of triazole-containing compounds has been investigated for this purpose. The structural features of the triazole ring can allow for interactions with the active site of serine proteases, leading to their inhibition. mdpi.com The development of peptidomimetic inhibitors often incorporates heterocyclic scaffolds like triazoles to enhance stability and binding affinity. mdpi.com
Serum Paraoxonase-1 (PON1) Activation
Serum paraoxonase-1 (PON1) is an HDL-associated enzyme with antioxidant and anti-inflammatory properties, playing a protective role against atherosclerosis and organophosphate toxicity. The activation of PON1 is considered a beneficial therapeutic strategy. Studies have explored the potential of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives as activators of PON1. Research indicates that certain compounds within this class can significantly increase the activity of PON1, suggesting a potential therapeutic application in conditions associated with decreased PON1 activity.
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia, a crucial strategy in the management of type 2 diabetes. Several 1,2,4-triazole derivatives have been identified as potent dual inhibitors of both α-amylase and α-glucosidase. This dual inhibition is advantageous as it can provide a more comprehensive control over carbohydrate metabolism. The inhibitory activity of these compounds is often compared to the standard drug, acarbose.
| Compound/Analogue | Target Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
|---|---|---|---|---|
| Quinazolinone-1,2,3-triazole-acetamide hybrid 8a | α-Glucosidase | 45.3 ± 1.4 | Acarbose | 750.0 ± 12.5 |
| Quinazolinone-1,2,3-triazole-acetamide hybrid 8b | α-Glucosidase | 48.2 ± 1.8 | Acarbose | 750.0 ± 12.5 |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids. nih.gov It is a well-established target for anticancer and antimicrobial therapies. The inhibition of DHFR disrupts DNA synthesis and cell proliferation. nih.gov Various heterocyclic compounds, including 1,2,4-triazole derivatives, have been investigated as DHFR inhibitors. Molecular modeling and in vitro studies have shown that these compounds can effectively bind to the active site of DHFR, leading to its inhibition.
| Compound/Analogue | Target Organism/Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
|---|---|---|---|---|
| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | hDHFR | <0.08 | Methotrexate | 0.08 |
| 2,4-substituted-1,3-thiazole derivative | hDHFR | 0.06 | N/A | N/A |
Phosphodiesterase Inhibition
An extensive review of scientific literature reveals a notable absence of research focused on the phosphodiesterase (PDE) inhibitory activity of this compound and its direct analogues. While the broader class of nitrogen-containing heterocycles has been investigated for a wide array of pharmacological effects, this specific compound structure has not been prominently identified as a phosphodiesterase inhibitor in the available research. A Chinese patent mentions a derivative containing a 1-phenyl-1,2,4-triazol-3-yl moiety in a list of compounds related to PDE5 inhibitors, but it does not provide specific data or focus on this chemical class. google.com
Other Reported Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant, Neuroprotectant)
The 1,2,4-triazole nucleus is a versatile scaffold that has been incorporated into a multitude of derivatives exhibiting a broad spectrum of pharmacological activities. sapub.orgbohrium.com Analogues of this compound, particularly those with substitutions at the 3-position of the triazole ring, have been the subject of investigation for their anti-inflammatory, anticonvulsant, and neuroprotective potential.
Anti-inflammatory Activity
Derivatives of the 1,2,4-triazole scaffold are recognized for their anti-inflammatory properties. researchgate.neturan.uaresearchgate.net Research into compounds structurally related to this compound has identified several potent agents. A study focused on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives revealed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Notably, the methyl ester derivative (Compound 4 ) and the hydrazide derivative (Compound 8 ) were found to be equipotent or more potent than the standard non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib at doses of 5 and 10 mg/kg, without demonstrating ulcerogenic activity. nih.gov
Another study on 3-substituted-4-amino-5-mercapto-1,2,4-triazoles also reported moderate anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov Compounds within this series showed inhibition of edema ranging from 43% to 75% at various time points, which was comparable to the activity of aspirin. nih.gov These findings underscore the potential of the 3-substituted 1,2,4-triazole core in the design of novel anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of 1,2,4-Triazole Analogues
| Compound | Structure | Model | Activity | Reference |
| Methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate | 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester | Carrageenan-induced rat paw edema | Equipotent or more potent than Indomethacin and Celecoxib at 5 & 10 mg/kg | nih.gov |
| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carbohydrazide | 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide | Carrageenan-induced rat paw edema | Equipotent or more potent than Indomethacin and Celecoxib at 5 & 10 mg/kg | nih.gov |
| Compound 5b | 3-β-[(N-benzenesulphonyl/tosyl)-4-(un) substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazole | Carrageenan-induced rat paw edema | 75.8% inhibition after 1h | nih.gov |
| Compound 5c | 3-β-[(N-benzenesulphonyl/tosyl)-4-(un) substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazole | Carrageenan-induced rat paw edema | 69.6% inhibition after 3h | nih.gov |
| Compound 5e | 3-β-[(N-benzenesulphonyl/tosyl)-4-(un) substituted anilino]ethyl-4-amino-5-mercapto-4(H)-1,2,4-triazole | Carrageenan-induced rat paw edema | 67.5% inhibition after 6h | nih.gov |
Anticonvulsant Activity
The 1,2,4-triazole moiety is a key pharmacophore in the development of anticonvulsant agents. nih.gov While data on this compound is scarce, its analogues with various substituents at the 3-position have demonstrated significant anticonvulsant properties. For instance, a study on S-derivatives of 4-phenyl-1,2,4-triazole-3-thiol (B7761020) found that the compound 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) exhibited anticonvulsant activity 1.23 and 1.27 times more effective than the reference drugs Mydocalm and phenobarbital, respectively, in a corazole-induced seizure model in rats. zsmu.edu.ua
Furthermore, research on a series of 4,5-disubstituted-1,2,4-triazole-3-thione derivatives identified compounds with potent anticonvulsant effects in the 6 Hz model of pharmacoresistant epilepsy, which is considered a reliable preclinical model. unifi.itnih.gov These compounds were reported to be 2-3 times more potent than the commonly prescribed antiepileptic drug valproic acid. unifi.itnih.gov The median effective doses (ED₅₀) for three of these derivatives (TP-10, TP-315, and TP-427) were determined, highlighting their potential in managing seizures. unifi.it One derivative, 4-(6-phenyl-7H- acs.orgnih.govmdpi.comtriazolo[3,4-b] nih.govacs.orgmdpi.comthiadiazin-3-yl)-aniline, showed pronounced antiepileptic activity comparable to carbamazepine (B1668303) in various seizure models. biomedpharmajournal.org
Another class of analogues, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides, also showed promising anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com Two compounds from this series, 6f and 6l , were particularly active, with ED₅₀ values in the MES test of 13.1 mg/kg and 9.1 mg/kg, respectively. mdpi.com
Table 2: Anticonvulsant Activity of 1,2,4-Triazole Analogues
| Compound | Structure | Test Model | ED₅₀ (mg/kg) | Reference |
| TP-10 | 4,5-disubstituted-1,2,4-triazole-3-thione derivative | 6 Hz psychomotor seizure | 61.1 - 169.7 | unifi.it |
| TP-315 | 4,5-disubstituted-1,2,4-triazole-3-thione derivative | 6 Hz psychomotor seizure | 59.7 - 136.2 | unifi.it |
| TP-427 | 4,5-disubstituted-1,2,4-triazole-3-thione derivative | 6 Hz psychomotor seizure | 40.9 - 64.9 | unifi.it |
| Compound 6f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide | MES | 13.1 | mdpi.com |
| Compound 6l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-methylbenzamide | MES | 9.1 | mdpi.com |
| Compound 6f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide | scPTZ | 19.7 | mdpi.com |
| Compound 6l | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-methylbenzamide | scPTZ | 19.0 | mdpi.com |
Neuroprotectant Activity
The development of neuroprotective agents is a critical strategy for treating neurodegenerative diseases and acute ischemic events. researchgate.netmdpi.com The 1,2,4-triazole scaffold has emerged as a promising chemical template for designing such agents. acs.orgnih.gov A study focused on optimizing α-synuclein aggregation inhibitors for Parkinson's disease identified ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate as a lead compound. acs.orgnih.gov This C3-substituted triazole derivative demonstrated the ability to prevent neurodegeneration induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine) in an animal model. acs.org
In a different therapeutic area, a 1,2,4-triazole derivative known as SYS18 was shown to have significant neuroprotective effects in a rat model of acute ischemic stroke. researchgate.net The protective mechanism of SYS18 involves inhibiting inflammation and preserving the integrity of the blood-brain barrier. researchgate.net Pharmacokinetic studies also confirmed that this compound could effectively penetrate the blood-brain barrier, a crucial property for centrally acting drugs. researchgate.net These findings highlight the potential of 3-substituted 1,2,4-triazole analogues as therapeutic agents for a range of neurological disorders.
Structure Activity Relationship Sar Studies for 2 1 Phenyl 1,2,4 Triazol 3 Yl Acetamide Derivatives
Influence of Substituents and Their Positions on the Phenyl Ring (at Triazole 1-Position)
The nature and position of substituents on the phenyl ring attached to the N1 position of the 1,2,4-triazole (B32235) core are pivotal in modulating the biological activity of 2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide derivatives. The electronic properties of these substituents, whether electron-withdrawing or electron-donating, significantly impact the molecule's interaction with biological targets.
The introduction of electron-withdrawing groups (EWGs) to the N-phenyl ring has been a common strategy in the design of 1,2,4-triazole derivatives, often leading to enhanced biological activity. Research has shown that the presence of halogens (F, Cl, Br) and nitro groups can significantly boost the inhibitory activity of these compounds against various bacterial strains. mdpi.com Specifically, the incorporation of a chlorine atom into the phenyl ring at the C-5 position of the triazole has been found to increase antibacterial potency against Gram-positive bacteria. mdpi.com
In a study of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, a compound featuring an electron-withdrawing bromo group at the para position of the N-phenyl ring exhibited the lowest antiproliferative potency, indicating that the position and nature of the EWG are critical determinants of activity. mdpi.com Conversely, other research on aryl acetamide (B32628) derivatives has demonstrated a general preference for EWGs over electron-donating groups for improved potency. nih.gov For instance, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives revealed that compounds bearing a cyano (-CN) group, a potent EWG, showed significant inhibitory activity against the FOXM1 protein, whereas derivatives with nitro (-NO2) groups were less effective. mdpi.com This suggests that the specific EWG and its electronic influence play a key role in molecular binding. mdpi.com
| Compound | Substituent on N-aryl of Acetamide | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 6e | 4-Bromo (EWG) | 28.399 | mdpi.com |
| Compound 6c | 2-Bromo (EWG) | Lower potency than 6a/6b/6d/6f | mdpi.com |
| Compound 6d | 2,3-Dimethyl (EDG) | Highest Potency in series | mdpi.com |
In contrast to the effects of EWGs, electron-donating groups (EDGs) on the phenyl ring can also positively modulate biological activity, with outcomes often dependent on the specific biological target. For some series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, compounds with EDGs on the aromatic rings showed more promising anticancer activity than those with EWGs. tandfonline.com Less sterically hindered EDGs like methyl and ethyl groups at the ortho and para positions were found to increase anticancer activity across multiple cell lines. tandfonline.com
This trend is supported by other studies where the presence of EDGs such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) was found to enhance antimicrobial and antitumor activities. researchgate.net In research on microbial tyramine (B21549) oxidase inhibitors, EDGs on the aryl ring increased the inhibitory potency of diastereomeric 2-aryl-2-fluoro-cyclopropylamines. nih.gov Specifically, a para-methyl substituted analogue demonstrated significantly enhanced activity. nih.gov Similarly, in a series of 1,2,4-triazole coupled acetamides evaluated for anticancer potential, a derivative with two methyl groups at the ortho positions of the N-phenyl ring displayed the highest antiproliferative activity, reinforcing that EDGs at specific positions can be highly beneficial. nih.gov
| Compound | Substituent on N-aryl of Acetamide | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 7f | 2,6-Dimethyl (EDG) | 16.782 | nih.gov |
| Compound 7a | 4-Methyl (EDG) | Higher IC50 than 7f | nih.gov |
| Compound 7b | 2,4-Dimethyl (EDG) | Higher IC50 than 7a/7f | nih.gov |
Structural Variations of the Acetamide Moiety and Their Impact on Activity
The acetamide portion of the this compound scaffold is a critical pharmacophore that provides a key point for structural modification to influence biological activity. mdpi.com Alterations to the N-substituent of the acetamide group can lead to significant changes in potency and selectivity.
In a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives designed as anticonvulsant agents, the nature of the substituent on the amide nitrogen played a crucial role. mdpi.com For example, introducing a 4-fluorophenyl group (compound 6f) or a 4-methylphenyl group (compound 6l) resulted in compounds with the best anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com This highlights that both electron-withdrawing and electron-donating substituents on the phenyl ring of the amide can confer potent activity, depending on the specific substitution pattern.
Furthermore, SAR studies on pyrazolopyrimidine scaffolds have shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical groups without sacrificing affinity for the target, in this case, the translocator protein (TSPO). wustl.edu This indicates that the acetamide nitrogen is a versatile position for modification to fine-tune the pharmacological profile of the parent compound.
Modifications to the 1,2,4-Triazole Core and Bridging Linker Groups
The 1,2,4-triazole ring is a well-established pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding. nih.gov Modifications to this core or the linker connecting it to the acetamide group can have profound effects on biological activity. For example, the replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole ring has been shown to be an effective bioisosteric strategy, with the triazole ring mimicking the peptide bond and forming stable hydrogen bond interactions with target enzymes. mdpi.com
In a study aimed at developing probes for tau protein, the linker between a benzothiazole (B30560) core and a pyridine (B92270) ring was systematically replaced. rsc.org While 1,2,3-triazole linkers were effective for visualizing Aβ plaques, they did not detect neurofibrillary tangles (NFTs). However, when amide and ester moieties were used as linkers, the resulting compounds were able to observe NFTs, demonstrating the critical role of the linker in determining target specificity. rsc.org
Comparative Analysis of Different Hybrid Structural Motifs
The strategy of molecular hybridization, which combines the this compound scaffold with other known pharmacophores, has led to the development of novel derivatives with enhanced or synergistic biological activities. nih.gov The 1,2,4-triazole ring is a particularly popular component in such hybrids due to its broad spectrum of pharmacological properties. nih.govneliti.com
For example, hybrid molecules incorporating both a 1,2,4-triazole and a thiazole (B1198619) nucleus have been synthesized to examine the cumulative effect of these two bioactive heterocycles, resulting in compounds with significant antimicrobial activity. researchgate.net Similarly, the fusion of the 1,2,4-triazole core with a quinazolinylpiperidinyl moiety in the same molecular framework has yielded potent bactericides against phytopathogens. rsc.org
The analysis of pyrazolo- mdpi.comnih.govchemmethod.com-triazole scaffolds revealed that the addition of a 1,2,3-triazole moiety to create a hybrid structure markedly enhanced cytotoxic potential against several cancer cell lines. mdpi.com This synergistic effect underscores the value of combining different heterocyclic systems to create multi-target agents. The 1,2,4-triazole-acetamide unit serves as a robust foundation upon which these additional structural motifs can be built, leading to new chemical entities with improved therapeutic profiles.
Computational Chemistry and Molecular Modeling Investigations of 2 1 Phenyl 1,2,4 Triazol 3 Yl Acetamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between drug candidates and their biological targets.
Molecular docking simulations have been effectively used to predict the binding affinities of 2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide derivatives with various enzymes and receptors. For instance, studies on N-substituted 1,2,4-triazole-2-thiol derivatives have shown that these compounds can interact with multiple cancer-related protein targets. mdpi.com Docking results indicated strong interaction potentials against targets like STAT3, PI3Kα, Human c-Kit Tyrosine Kinase, and Protein Kinase B (Akt). mdpi.com One particular derivative, compound 6d , exhibited the best binding affinity with the Protein Kinase B (Akt) pocket, showing a low binding energy (∆G) of -176.152 kcal/mol, suggesting it as a promising candidate for liver cancer treatment. mdpi.comresearchgate.net
Similarly, in another study, triazole-coupled acetamide (B32628) derivatives were docked against c-kit tyrosine kinase and protein kinase B. nih.gov Compound 7f , which showed the highest anti-proliferative activity, also demonstrated excellent binding affinities of -176.749 kcal/mol and -170.066 kcal/mol to these kinases, respectively. nih.gov These computational predictions often correlate well with in vitro biological activities, validating the use of molecular docking in identifying potent inhibitors. mdpi.comnih.gov
Table 1: Predicted Binding Affinities of Selected this compound Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 6d | Protein Kinase B (Akt) | -176.152 |
| 7f | c-kit tyrosine kinase | -176.749 |
| 7f | Protein Kinase B | -170.066 |
This table is interactive. Users can sort and filter the data.
Beyond predicting binding affinities, molecular docking elucidates the specific molecular interactions that stabilize the ligand-target complex. These interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the potency and selectivity of a drug molecule. For example, in the docking of acetamide derivatives with bovine serum albumin (BSA), various substituents on the triazole ring were shown to influence the interactions with the protein. researchgate.net
Studies on 1,2,3-triazole-based complexes have detailed the nature of these interactions. For instance, the centroid of a phenyl ring on a triazole derivative was found to form π-H interactions with amino acid residues like ASP92 and VAL91. arabjchem.org Another derivative formed a hydrogen bond acceptor interaction with SER62, which was further stabilized by two π-H interactions with SER61 and SER62. arabjchem.org These detailed interaction maps are invaluable for optimizing the chemical structure of the lead compounds to enhance their binding to the target.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of chemical compounds. nih.govresearchgate.net
DFT calculations have been employed to determine various global and local reactivity descriptors for acetamide derivatives. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity and stability of the molecules. semanticscholar.org The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability. semanticscholar.org For a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives, DFT was used to study their local reactivity as potential anti-HIV drugs by calculating Fukui functions. nih.gov
Furthermore, DFT calculations can predict other electronic properties such as ionization potential, electron affinity, electronegativity, and global hardness. nih.gov These parameters help in understanding the molecule's behavior in biological systems and its potential to participate in various chemical reactions.
Table 2: Electronic Properties of Acetamide Derivatives from DFT Calculations
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |
| Energy Gap (HOMO-LUMO) | Difference in energy between HOMO and LUMO | Indicates chemical reactivity and stability |
| Ionization Potential | Energy required to remove an electron | Measures the molecule's resistance to oxidation |
| Electron Affinity | Energy released when an electron is added | Measures the molecule's ability to be reduced |
This table is interactive. Users can sort and filter the data.
In Silico Screening and Predictive Modeling for Biological Activity
In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of having a desired biological activity. This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. doaj.org
For derivatives of this compound, in silico screening can be used to predict their potential as anticancer, antimicrobial, or anti-inflammatory agents. mdpi.commdpi.com By docking a virtual library of these compounds against a specific biological target, researchers can identify potential hits based on their predicted binding energies and interaction patterns. researchgate.netdoaj.org For example, an in silico screening of PubChem databases identified several acetamide and acetic acid derivatives as potential antisickling agents targeting the Hba protein. doaj.org
Predictive modeling, often in conjunction with machine learning algorithms, can be used to build models that predict the biological activity of new compounds based on their chemical structures. These models are trained on datasets of compounds with known activities and can then be used to screen new, untested molecules.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Drug Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR studies on substituted 1,2,4-triazole (B32235) derivatives have been conducted to understand their anticancer potential. nih.gov
In a typical QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then correlated with the observed biological activity using statistical methods. For a series of 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives, 2D and 3D-QSAR models were developed to predict their anti-influenza A virus activity. semanticscholar.org The resulting models can highlight which structural features are important for activity. For instance, a 3D-QSAR model for anticancer 1,2,4-triazole derivatives revealed that specific steric and electrostatic fields around the molecule were crucial for their biological activity. nih.gov This information is then used to guide the design of new derivatives with improved potency and selectivity.
Future Directions and Translational Research Perspectives for 2 1 Phenyl 1,2,4 Triazol 3 Yl Acetamide Research
Exploration of Novel Synthetic Pathways for Enhanced Yield, Selectivity, and Sustainability
The synthesis of 1,2,4-triazole (B32235) derivatives is well-established, often involving multi-step protocols that may include the condensation of hydrazides with isothiocyanates followed by base-catalyzed cyclization and subsequent alkylation. rsc.orgnih.gov However, future efforts should focus on developing more efficient and sustainable synthetic strategies.
Key future directions include:
Green Chemistry Approaches: Investigating the use of eco-friendly solvents, microwave-assisted synthesis, and ultrasound irradiation can significantly reduce reaction times, energy consumption, and the use of hazardous reagents. mdpi.com For instance, ultrasound-assisted one-pot, three-component synthesis has been successfully employed for other 1,2,3-triazoles, a strategy that could be adapted for 1,2,4-triazole systems. mdpi.com
Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates. This methodology is particularly advantageous for large-scale production.
Regioselective Synthesis: For analogs with complex substitution patterns, developing synthetic routes with high regioselectivity is crucial. While methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provide excellent regioselectivity for 1,2,3-triazoles, exploring novel methods for precise control over substituent placement on the 1,2,4-triazole ring is a key area for advancement. mdpi.comnih.gov
Development of Advanced Biological Screening Assays and Identification of New Molecular Targets
Derivatives of the 2-(1-phenyl-1,2,4-triazol-3-yl)acetamide scaffold have been screened against a variety of biological targets, revealing activities such as anticancer, antibacterial, and antifungal effects. rsc.orgnih.govnih.gov However, much of the initial screening has been phenotypic. The next phase of research requires a concerted effort to identify specific molecular targets and broaden the scope of screening.
Future research perspectives involve:
High-Content Screening (HCS): Moving beyond simple viability assays, HCS can provide multiparametric readouts on cellular health, morphology, and the status of specific organelles or signaling pathways. This can offer early insights into the mechanism of action and potential off-target effects.
Target-Based Screening: As potential targets are identified, such as the aromatase enzyme or c-kit tyrosine kinase for anticancer activity, developing specific enzymatic or binding assays will enable more rapid and quantitative evaluation of new analogs. nih.govnih.gov
Chemoproteomics and Thermal Shift Assays: For compounds where the target is unknown, advanced techniques like activity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA) can be employed to identify direct binding partners in a native cellular context.
Expanded Target Classes: Screening should be expanded to include emerging therapeutic targets. Given the structural versatility of the triazole ring, these compounds could be effective modulators of protein-protein interactions, which are increasingly recognized as valuable but challenging drug targets. nih.gov A microscale thermophoresis (MST) assay, for example, successfully identified the MmpL3 protein as the target for a novel 1,2,4-triazole derivative with antitubercular activity. johnshopkins.edu
In-depth Mechanistic Studies at Cellular and Molecular Levels to Elucidate Pathways of Action
A thorough understanding of how a compound exerts its biological effect is fundamental for its development as a therapeutic agent. For many triazole derivatives, the precise mechanism of action remains to be fully elucidated. Future research must delve deeper into the cellular and molecular consequences of target engagement.
Key areas for mechanistic investigation include:
Pathway Analysis: Once a molecular target is confirmed, studies should focus on the downstream signaling pathways affected by the compound. Techniques such as Western blotting, qPCR, and RNA-sequencing can map the changes in protein levels and gene expression that lead to the observed phenotype (e.g., apoptosis, cell cycle arrest).
Kinetics of Inhibition: For enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides crucial information for understanding how the compound interacts with its target.
Resistance Studies: For antimicrobial and anticancer applications, generating and characterizing resistant cell lines can be a powerful tool to confirm the on-target activity of the compound and identify potential resistance mechanisms that may arise in a clinical setting.
Cellular Imaging: High-resolution microscopy techniques using fluorescently-labeled analogs can visualize the subcellular localization of the compound, providing clues about its site of action.
Rational Design of Next-Generation Analogues Based on Comprehensive SAR and Computational Insights
Structure-activity relationship (SAR) studies are vital for optimizing lead compounds. Initial studies on 1,2,4-triazole acetamide (B32628) derivatives have already provided valuable insights, for instance, showing that incorporating electron-donating groups can enhance anticancer activity in certain contexts. nih.gov Future work must leverage these initial findings in combination with powerful computational tools to design new analogs with superior properties.
Strategies for future rational design include:
Computational Modeling: Molecular docking studies have been widely used to predict the binding modes of triazole derivatives with their putative targets, such as the aromatase enzyme or GABAA receptors. mdpi.comnih.gov Future studies should incorporate more advanced computational methods like molecular dynamics (MD) simulations to understand the stability of the ligand-protein complex and predict binding free energies more accurately.
Pharmacophore Hybridization: A promising strategy involves creating hybrid molecules that combine the 1,2,4-triazole acetamide core with other known pharmacophores to enhance activity or confer dual-targeting capabilities. mdpi.com This approach has been successfully used to develop potent anticancer agents. mdpi.com
ADME/T Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADME/T) modeling should be integrated early in the design process. johnshopkins.edu This allows for the prioritization of compounds that not only have high potency but also possess favorable drug-like properties, increasing the likelihood of success in later developmental stages.
The following table summarizes representative SAR data for a series of antibacterial 1,2,4-triazole derivatives, highlighting how different substitutions on the N-phenylacetamide moiety affect activity against Xanthomonas oryzae pv. oryzae (Xoo). rsc.orgresearchgate.net
| Compound ID | Substitution (R) | EC50 (μg/mL) |
| 7a | H | 55.0 |
| 7e | 4-F | 34.5 |
| 7g | 4-Cl | 38.3 |
| 7h | 4-Br | 58.2 |
| 7i | 4-CH3 | 47.5 |
| 7k | 2,4-di-F | 54.6 |
| 7l | 2,4-di-Cl | 46.0 |
| 7n | 3-CF3 | 39.0 |
| Bismerthiazol | Reference | 85.6 |
Data sourced from RSC Advances. rsc.orgresearchgate.net
Application as Chemical Probes for Illuminating Biological Systems
Beyond their direct therapeutic potential, well-characterized molecules can serve as valuable chemical probes to investigate biological processes. Once a highly potent and selective this compound analog is developed with a clearly defined molecular target and mechanism of action, it can be adapted for this purpose.
Future applications as chemical probes could involve:
Fluorescent Probes: Synthesizing derivatives that incorporate a fluorescent dye would allow for the direct visualization of the target protein's localization and trafficking within living cells via fluorescence microscopy. This has been demonstrated as a viable strategy for detecting pathogens. nih.gov
Affinity-Based Probes: Attaching an affinity tag, such as biotin, to the core scaffold would enable the specific pulldown of the target protein from cell lysates. This can be used to confirm target identity, study post-translational modifications, and identify interacting proteins, thereby expanding the understanding of the target's biological context.
Target Validation: A highly selective chemical probe can be used to pharmacologically interrogate the function of its target protein in various disease models, helping to validate it as a viable point of therapeutic intervention.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel therapeutics and powerful research tools.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-Phenyl-1,2,4-triazol-3-yl)acetamide, and how is purity validated?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, alkylation of 1,2,4-triazole precursors with bromoacetamide derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) yields the target compound. Purity is validated using elemental analysis (C, H, N) and proton nuclear magnetic resonance (¹H NMR) spectroscopy to confirm substituent integration ratios (e.g., phenyl protons at δ 7.2–7.6 ppm, triazole protons at δ 8.1–8.3 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetamide NH at δ 10–11 ppm) and carbon backbone .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 257.2) and detects impurities.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Methodology : Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or pH-adjusted buffers (PBS, pH 7.4). Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking of degradation products (e.g., hydrolysis of the acetamide group) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity (e.g., enzyme inhibition vs. activation)?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) identifies hydrogen-bonding interactions (e.g., N–H⋯S or N–H⋯N) that influence ligand-enzyme binding. For example, crystal packing analysis of analogous triazole-acetamides reveals dimerization via N–H⋯N bonds, which may stabilize active conformations .
Q. What strategies improve SIRT2 inhibitory potency through structural modifications?
- Methodology :
- Linker Optimization : Replacing the thioether (-S-) with sulfonyl (-SO₂-) increases electrophilicity and binding affinity.
- Tail Group Engineering : Introducing hydrophobic substituents (e.g., 4-phenoxyphenyl) enhances π-π stacking with SIRT2’s hydrophobic pocket. Dose-response assays (IC₅₀) and molecular docking (AutoDock Vina) validate modifications .
Q. How are computational methods integrated to predict metabolic stability and off-target effects?
- Methodology :
- ADMET Prediction : Tools like SwissADME calculate logP (optimal 2–3) and CYP450 inhibition risks.
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor binding over 100 ns to assess conformational stability. For example, MD of 2-(1-phenyltriazolyl)acetamide with PON1 reveals stable hydrogen bonds with Ser-194, explaining its role in lipid oxidation studies .
Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?
- Methodology :
- Dose-Response Curves : Test 0.1–100 µM ranges in ≥3 cell lines (e.g., HEK293, HepG2) with MTT assays.
- ROS Detection : Use fluorescent probes (DCFH-DA) to rule out oxidative stress artifacts. Contradictions often arise from variable P-glycoprotein expression, addressed via co-administration with verapamil (P-gp inhibitor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
